molecular formula C10H14BrNO2 B7937062 3-Bromo-2-(2-ethoxyethoxy)aniline

3-Bromo-2-(2-ethoxyethoxy)aniline

Cat. No.: B7937062
M. Wt: 260.13 g/mol
InChI Key: XAASCIVXLXLXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(2-ethoxyethoxy)aniline is a brominated aniline derivative featuring a bromine atom at the 3-position and a 2-ethoxyethoxy substituent at the 2-position of the aromatic ring. This compound is structurally distinct due to its ethoxyethoxy group, which introduces both ether oxygen atoms and a flexible ethylene chain. Such substituents enhance solubility in polar organic solvents (e.g., ethyl acetate, THF) compared to simpler bromoanilines, making it valuable in organic synthesis for coupling reactions or as a precursor to heterocyclic systems .

Properties

IUPAC Name

3-bromo-2-(2-ethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-2-13-6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAASCIVXLXLXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-ethoxyethoxy)aniline can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-ethoxyethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Coupling Products: Biaryl compounds and other coupled products.

Scientific Research Applications

3-Bromo-2-(2-ethoxyethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The bromo group and the ethoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares key attributes of 3-Bromo-2-(2-ethoxyethoxy)aniline with related bromoaniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound Br, 2-ethoxyethoxy C₁₀H₁₄BrNO₂ 260.13 (calc.) High solubility in polar solvents; potential coupling reactions Inferred
3-Bromo-2-ethoxy-5-fluoroaniline Br, 2-ethoxy, 5-F C₈H₉BrFNO 234.07 Enhanced electrophilicity due to F; used in fluorinated drug intermediates
3-Bromo-2-(2-bromophenoxy)aniline Br, 2-bromophenoxy C₁₂H₉Br₂NO 341.92 Dual bromine sites enable cross-coupling; precursor to phenoxazines
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline Br, 2-(dimethylamino)ethoxy C₁₀H₁₅BrN₂O 259.14 Basic amino group facilitates coordination in metal-catalyzed reactions

Key Observations :

  • Electronic Effects: The ethoxyethoxy group in this compound is electron-donating, which may reduce the electrophilicity of the aromatic ring compared to halogenated analogs like 3-Bromo-2-(2-bromophenoxy)aniline (electron-withdrawing bromophenoxy group) . This difference influences reactivity in Ullmann or Buchwald-Hartwig couplings.
  • Solubility : The ethylene oxide chain in the ethoxyethoxy group improves solubility in solvents like THF or DMSO, whereas 3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline (CAS: 1503999-29-8) with a fluoroethoxy group exhibits lower polarity and higher lipophilicity .
  • Synthetic Utility: Compounds like 3-bromo-2-(2,4-dichlorophenoxy)aniline (4i) are used in microwave-assisted cyclizations to form phenoxazines, suggesting that this compound could similarly participate in cyclodehydrogenation or annulation reactions under optimized conditions .
Spectroscopic Characterization
  • NMR Trends: The ethoxyethoxy group would produce distinct splitting patterns in ¹H NMR (e.g., δ 3.5–4.0 ppm for ethylene oxide protons) compared to simpler substituents. For example, 3-bromo-2-(2-bromophenoxy)aniline shows aromatic protons at δ 6.8–7.7 ppm , while amino protons typically resonate near δ 5.2 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.